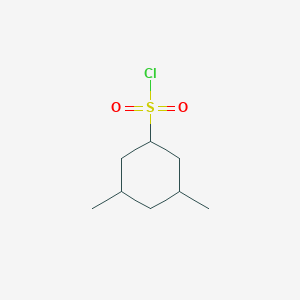

3,5-DIMETHYLCYCLOHEXANE-1-SULFONYL CHLORIDE, Mixture of diastereomers

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-Dimethylcyclohexane-1-sulfonyl chloride is a chemical compound with the CAS Number: 1343757-41-4 . It has a molecular weight of 210.72 . The compound is a liquid and is stored at temperatures below -10°C .

Molecular Structure Analysis

The IUPAC name for this compound is 3,5-dimethylcyclohexanesulfonyl chloride . The InChI code for the compound is 1S/C8H15ClO2S/c1-6-3-7 (2)5-8 (4-6)12 (9,10)11/h6-8H,3-5H2,1-2H3 .Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a molecular weight of 210.72 . The compound is stored at temperatures below -10°C .Scientific Research Applications

Preparation of Halogenated Alkyl Sulfonates

This compound can be used in the preparation of halogenated alkyl sulfonates . These sulfonates are important for preparative and mechanistic organic chemistry . The proper choice of reagents and conditions for nucleophilic substitution reactions deserves careful attention to the steric and electronic requirements of both the attacking nucleophile and the electrophile .

Use in SN2 Substitution Reactions

3,5-DIMETHYLCYCLOHEXANE-1-SULFONYL CHLORIDE can be used in SN2 substitution reactions . This type of reaction is among the most important transformations in organic chemistry . The nucleofugality of leaving groups used in organic synthesis, measured by the rates of solvolysis, covers a range of at least fourteen orders of magnitude .

Preparation of Sulfonic Esters

This compound can be used in the preparation of sulfonic esters . Sulfonic esters are widely applied alternatives in organic synthesis . They are indispensable for preparative and mechanistic organic chemistry .

Use in Alkylation Reagents

3,5-DIMETHYLCYCLOHEXANE-1-SULFONYL CHLORIDE can be used as alkylation reagents . Alkylation is a process where an alkyl group is transferred from one molecule to another . This process is fundamental to organic chemistry .

Use in Life Science Research

This compound can be used in various areas of research including Life Science . Life Science research often involves the study of biological systems to understand the function of life processes .

Use in Material Science Research

3,5-DIMETHYLCYCLOHEXANE-1-SULFONYL CHLORIDE can also be used in Material Science research . Material Science involves the study of the properties and applications of materials of construction or manufacture .

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H314 and H335, indicating that it can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

3,5-dimethylcyclohexane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO2S/c1-6-3-7(2)5-8(4-6)12(9,10)11/h6-8H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBTQLDPVPSEMKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)S(=O)(=O)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethylcyclohexane-1-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2610630.png)

![N-(2,4-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2610631.png)

![3-[(6-Amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)(2-methoxyethyl)carbamoyl]propanoic acid](/img/structure/B2610639.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2610640.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2610642.png)

![6-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B2610646.png)

![4-butoxy-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2610647.png)

![N~1~-[(4-chlorophenyl)methylene]-N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine](/img/structure/B2610649.png)